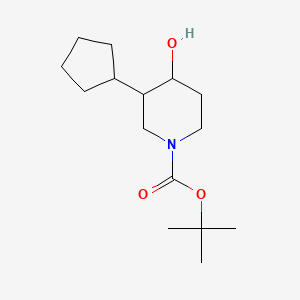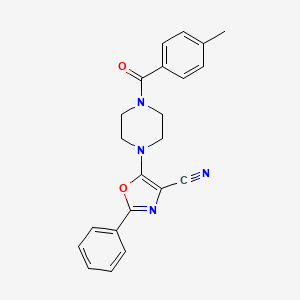![molecular formula C21H20N4O2S B2647751 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894021-22-8](/img/structure/B2647751.png)
3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to possess a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves the condensation reaction of 3-substituted-1,2,4-triazole with chloroacetic acid in acidic media .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed via the single-crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can vary depending on the specific substituents present on the thiazolo[3,2-b][1,2,4]triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents.
Scientific Research Applications
Photophysical Property Study and Synthetic Applications
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their photophysical properties. For example, novel fluorescent triazole derivatives have been developed, showing potential applications in materials science for their emission properties, stability, and theoretical understanding through DFT computations (Padalkar et al., 2015).
Medicinal Chemistry and Drug Development
Thiazole and triazole derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These compounds have shown significant activity as cyclooxygenase inhibitors, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have been explored for antimicrobial properties, suggesting the utility of such compounds in developing new antimicrobial agents (Priya et al., 2006).
Catalysis and Material Science
Thiazole derivatives have been incorporated into molybdenum(VI) complexes, demonstrating efficient catalytic activity for oxidation reactions. Such catalysts offer potential for reuse and stability, making them suitable for industrial applications (Ghorbanloo et al., 2017).
Antiviral Research
Benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, particularly against avian influenza viruses. This research underscores the potential of structurally complex benzamide derivatives in the development of new antiviral drugs (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with these compounds can also vary widely depending on their specific structure and substituents. It’s important to handle these compounds with care and use appropriate safety measures.
Future Directions
properties
IUPAC Name |
3-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-5-3-6-15(11-14)19-23-21-25(24-19)17(13-28-21)9-10-22-20(26)16-7-4-8-18(12-16)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQBKZNWBLGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)



![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)


![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)

